1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the urea group may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea
- 1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea
- 1-(2-(4-(2-Nitrophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea
Uniqueness
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain targets or alter its metabolic stability compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-17-7-3-4-8-18(17)23-21(26)22-11-12-24-13-15-25(16-14-24)19-9-5-6-10-20(19)27-2/h3-10H,11-16H2,1-2H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAADACBRWPSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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